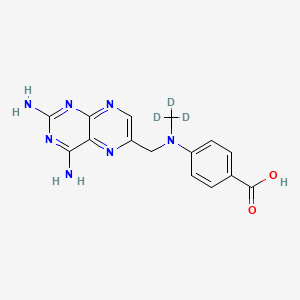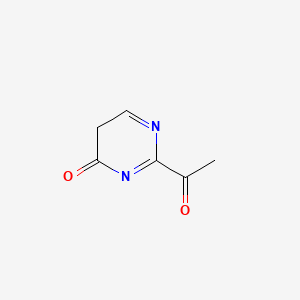
DAMPA-d3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
DAMPA-d3, also known as 2,4-diamino-N10-methylpteroic acid-d3, is a deuterium-labeled derivative of 2,4-diamino-N10-methylpteroic acid. This compound is primarily used in scientific research as a stable isotope-labeled standard for the analysis of methotrexate metabolites. It is a crucial tool in pharmacokinetic studies and drug metabolism research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of DAMPA-d3 involves the incorporation of deuterium atoms into the molecular structure of 2,4-diamino-N10-methylpteroic acid. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The specific synthetic route and reaction conditions can vary, but generally involve the use of deuterated reagents and solvents to ensure the incorporation of deuterium.
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced purification techniques to ensure the final product meets the required standards for research applications. The production process is carefully controlled to maintain the integrity of the deuterium labeling.
Análisis De Reacciones Químicas
Types of Reactions
DAMPA-d3 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form hydroxy-DAMPA-d3.
Reduction: Reduction reactions can convert this compound to its corresponding reduced forms.
Substitution: this compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Various nucleophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed
Hydroxy-DAMPA-d3: Formed through oxidation.
Reduced this compound: Formed through reduction.
Substituted this compound: Formed through substitution reactions.
Aplicaciones Científicas De Investigación
DAMPA-d3 is widely used in scientific research, particularly in the following areas:
Chemistry: As a stable isotope-labeled standard, it is used in the analysis of methotrexate metabolites.
Biology: It helps in studying the metabolic pathways of methotrexate and its derivatives.
Medicine: this compound is used in pharmacokinetic studies to understand the distribution, metabolism, and excretion of methotrexate.
Industry: It is used in the development and validation of analytical methods for drug testing and quality control.
Mecanismo De Acción
DAMPA-d3 itself does not have a direct mechanism of action as it is primarily used as a research tool. its parent compound, 2,4-diamino-N10-methylpteroic acid, acts as a metabolite of methotrexate. Methotrexate inhibits dihydrofolate reductase, an enzyme involved in the synthesis of tetrahydrofolate, which is essential for DNA synthesis and cell division. By studying this compound, researchers can gain insights into the metabolism and action of methotrexate.
Comparación Con Compuestos Similares
Similar Compounds
2,4-Diamino-N10-methylpteroic acid: The non-deuterated form of DAMPA-d3.
Methotrexate: The parent compound from which this compound is derived.
Hydroxy-DAMPA: A metabolite formed from the oxidation of DAMPA.
Uniqueness
This compound is unique due to its deuterium labeling, which makes it a valuable tool in research. The incorporation of deuterium atoms allows for precise tracking and analysis in pharmacokinetic studies, providing more accurate data compared to non-labeled compounds.
Propiedades
IUPAC Name |
4-[(2,4-diaminopteridin-6-yl)methyl-(trideuteriomethyl)amino]benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N7O2/c1-22(10-4-2-8(3-5-10)14(23)24)7-9-6-18-13-11(19-9)12(16)20-15(17)21-13/h2-6H,7H2,1H3,(H,23,24)(H4,16,17,18,20,21)/i1D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWCXZSDKANNOAR-FIBGUPNXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N7O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![2',3'-Dihydro-7-methoxy-spiro[isobenzofuran-1(3H),1'-[1H]phenalen]-3-one](/img/structure/B588216.png)
